N-(2-methoxyphenyl)-3,4-dihydroquinoline-1(2H)-carbothioamide
Overview
Description
N-(2-methoxyphenyl)-3,4-dihydroquinoline-1(2H)-carbothioamide: is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxyphenyl)-3,4-dihydroquinoline-1(2H)-carbothioamide typically involves the reaction of 2-methoxyaniline with 3,4-dihydroquinoline-1(2H)-carbothioamide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as palladium on carbon and ethanol, respectively. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reaction time, ensures high yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the compound from any impurities.
Chemical Reactions Analysis
Types of Reactions: N-(2-methoxyphenyl)-3,4-dihydroquinoline-1(2H)-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation reactions may involve reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products:
Oxidation: Quinoline derivatives with hydroxyl or carbonyl functional groups.
Reduction: Amine derivatives of the original compound.
Substitution: Halogenated or alkylated derivatives of the compound.
Scientific Research Applications
N-(2-methoxyphenyl)-3,4-dihydroquinoline-1(2H)-carbothioamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives with potential pharmaceutical applications.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials with specific properties, such as dyes and catalysts.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-3,4-dihydroquinoline-1(2H)-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of essential biomolecules, leading to the disruption of cellular processes in pathogens or cancer cells. Additionally, the compound may interact with cellular signaling pathways, affecting cell proliferation, apoptosis, or immune responses.
Comparison with Similar Compounds
N-(2-methoxyphenyl)-3,4-dihydroquinoline-1(2H)-carbothioamide can be compared with other similar compounds, such as:
Quinoline: A parent compound with a simpler structure but similar biological activities.
2-methoxyquinoline: A derivative with a methoxy group on the quinoline ring, showing similar but distinct properties.
3,4-dihydroquinoline: A reduced form of quinoline with different reactivity and applications.
Uniqueness: The uniqueness of this compound lies in its combined structural features of a methoxyphenyl group and a dihydroquinoline ring, which confer specific chemical reactivity and biological activities not found in simpler quinoline derivatives.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-3,4-dihydro-2H-quinoline-1-carbothioamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS/c1-20-16-11-5-3-9-14(16)18-17(21)19-12-6-8-13-7-2-4-10-15(13)19/h2-5,7,9-11H,6,8,12H2,1H3,(H,18,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAHZALWJLXFNRZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=S)N2CCCC3=CC=CC=C32 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
22.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24811434 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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